

Technical Guide: Certificate of Analysis and Purity of Carebastine-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity assessment of **Carebastine-d5** (CAS No. 1189661-02-6).[1][2][3][4] **Carebastine-d5** is the deuterated analog of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine, Ebastine.[3][4][5] As a stable isotope-labeled internal standard, its purity is critical for accurate quantification in pharmacokinetic and metabolic studies.

Certificate of Analysis Summary

A Certificate of Analysis for **Carebastine-d5** provides key information regarding its identity, purity, and storage conditions. The following tables summarize typical data found on a CoA.

Table 1: General Information



Parameter	Specification	
Product Name	Carebastine-d5	
Chemical Name	2-Methyl-2-(4-(4-(4-(phenyl(phenyl-d5)methoxy)piperidin-1-yl)butanoyl)phenyl)propanoic acid[1]	
CAS Number	1189661-02-6[1][2]	
Molecular Formula	C32H32D5NO4[1][4]	
Molecular Weight	504.7 g/mol [1]	
Appearance	Off-White to Pale Yellow Solid[4]	
Storage	2-8°C in a well-closed container[1][4]	
Handling and Transit	25-30°C in a well-closed container[1]	

Table 2: Quality Control and Purity Data

Test	Method	Specification
Appearance	Visual Inspection	Conforms
Solubility	Not specified	-
Identity Confirmation	¹ H-NMR	Conforms to structure[1]
Identity Confirmation	Mass Spectrometry (MS)	Conforms to structure[1]
Chromatographic Purity	HPLC or LC-MS/MS	>90%[1] or >99.00%[6]
Isotopic Purity	Mass Spectrometry	Not specified

Experimental Protocols

The following are detailed methodologies representative of those used to assess the purity and identity of **Carebastine-d5**. These protocols are based on established analytical techniques for Carebastine and its analogs.[7][8]



High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate **Carebastine-d5** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm particle size.[7]
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 0.6 mL/min.[7]
- Column Temperature: 30°C.
- Detection Wavelength: 252 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of **Carebastine-d5** is prepared in a suitable solvent such as methanol or a mixture of methanol and water.[7] This stock is then diluted to an appropriate concentration for analysis.
- Data Analysis: The chromatographic purity is calculated by dividing the peak area of Carebastine-d5 by the total peak area of all components in the chromatogram, expressed as a percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS provides a highly specific and sensitive method for confirming the identity and assessing the isotopic purity of **Carebastine-d5**.

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: The same conditions as described for the HPLC method can be used.



- Mass Spectrometer Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
 - Multiple Reaction Monitoring (MRM): The transition of the protonated molecular ion
 [M+H]⁺ of Carebastine-d5 to a specific product ion is monitored. For Carebastine-d5, a
 potential transition would be m/z 505.4 → 233.2.[8]
 - Data Analysis: The presence of the correct precursor and product ions confirms the identity of the compound. Isotopic purity is assessed by examining the mass spectrum for the presence of non-deuterated Carebastine (m/z 500.3) and other isotopic variants.[8]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

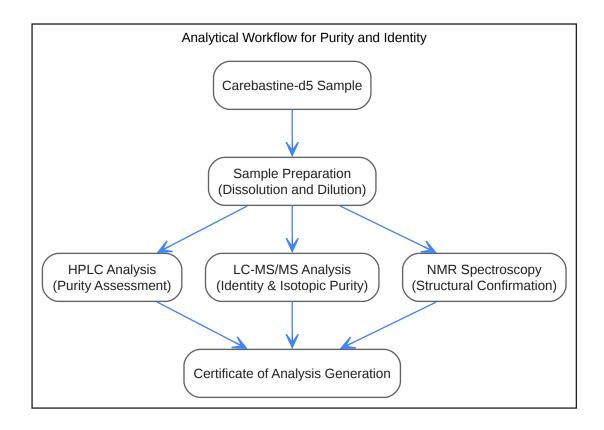
¹H-NMR spectroscopy is used to confirm the chemical structure of **Carebastine-d5**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: A small amount of the Carebastine-d5 standard is dissolved in the deuterated solvent.
- Data Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the molecule. The absence or significant reduction of signals corresponding to the deuterated phenyl group confirms the isotopic labeling.

Visualizations

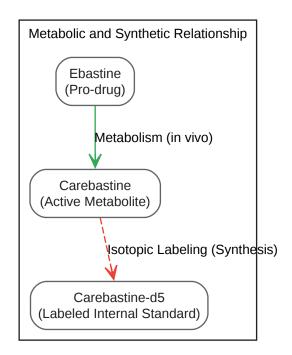
The following diagrams illustrate the analytical workflow and the relationship between Ebastine, Carebastine, and Carebastine-d5.





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Caption: Analytical workflow for Carebastine-d5.





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Caption: Relationship of Carebastine-d5.

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